4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Physicochemical profiling Drug-likeness Quaternary amine precursor design

4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-53-7) is a synthetic 4-amino-3-nitroquinolin-2(1H)-one derivative featuring a diethylaminoethyl side chain at the C-4 position and an N-1 phenyl substituent. This compound belongs to a class of heterocycles known to exhibit diverse pharmacological activities including anticonvulsant, antileishmanial, and antitumor effects.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 683797-53-7
Cat. No. B2693349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
CAS683797-53-7
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESCCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H24N4O3/c1-3-23(4-2)15-14-22-19-17-12-8-9-13-18(17)24(16-10-6-5-7-11-16)21(26)20(19)25(27)28/h5-13,22H,3-4,14-15H2,1-2H3
InChIKeySVNLFUPLTNOJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procuring 4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-53-7) Matters for Quinolin-2-one-Based Discovery


4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-53-7) is a synthetic 4-amino-3-nitroquinolin-2(1H)-one derivative featuring a diethylaminoethyl side chain at the C-4 position and an N-1 phenyl substituent [1]. This compound belongs to a class of heterocycles known to exhibit diverse pharmacological activities including anticonvulsant, antileishmanial, and antitumor effects [2]. Its molecular architecture—specifically the combination of a 3-nitro group, a 2-oxo moiety, and a basic tertiary amine-bearing side chain—places it within a privileged scaffold family that has attracted sustained medicinal chemistry attention [3].

The Risk of Unverified Substitution: Why 4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one Cannot Be Interchanged with Close Quinolin-2-one Analogs


Within the 4-amino-3-nitroquinolin-2(1H)-one family, even minor structural variations—such as altering the length of the aminoalkyl spacer, the degree of N-alkyl substitution, or the nature of the N-1 substituent—can produce markedly different biological profiles. For example, in the Mokrov et al. anticonvulsant series, replacement of the 4-substituent from a simple amino acid ester to a different alkylamine shifted the therapeutic index substantially [1]. Similarly, antileishmanial pharmacomodulation studies on 8-nitroquinolin-2(1H)-ones have demonstrated that changing the substitution pattern at the 4-position can toggle activity from sub-micromolar to essentially inactive, underscoring that even close analogs sharing the nitroquinolinone core cannot be assumed to be functionally equivalent [2]. Without direct comparative data, generic interchange risks selecting a compound with measurably reduced potency, altered selectivity, or unsuitable physicochemical properties for the intended assay or synthetic pathway.

Quantitative Evidence Guide: Where 4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one Sits Relative to Its Closest Analogs


Side-Chain Basicity and Calculated logP Differentiation vs. Dimethylamino and Propyl-Spacer Analogs

The diethylaminoethyl side chain of CAS 683797-53-7 confers higher calculated lipophilicity compared to the dimethylaminoethyl analog (CAS 683797-52-6) while retaining a similar conjugate acid pKa range (~9.5–10.5). The N-1 phenyl group contributes approximately +1.8 logP units relative to the N-1 methyl analog (CAS 433318-33-3). These computed properties were extracted from PubChem's XLogP3 and Cactvs descriptors [1]. When the spacer is extended to a propyl chain (CAS 683797-59-3), the increased flexibility introduces an additional rotatable bond, which may reduce binding entropy in target engagement contexts [2].

Physicochemical profiling Drug-likeness Quaternary amine precursor design

Anticonvulsant Structure–Activity Relationship Context for 4-Amino-3-Nitroquinolin-2-Ones

Mokrov et al. (2019) reported that among a series of 4-amino-3-nitroquinolin-2-ones, the methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid (compound 3a) exhibited the greatest anticonvulsant activity at 12.5 mg/kg i.p. in the mouse maximal electroshock seizure test [1]. While CAS 683797-53-7 was not among the specific compounds synthesized in that study, the SAR trends indicate that the nature of the 4-amino substituent is a critical determinant of efficacy, with basic amine-containing side chains generally conferring superior activity over neutral or acidic substituents [1]. The N-1 phenyl group, absent in the Mokrov series (which featured N-1 unsubstituted quinolin-2-ones), introduces an additional pharmacophoric element that may modulate receptor binding and metabolic stability, based on related quinolin-2-one SAR studies [2].

Anticonvulsant screening Maximal electroshock seizure Structure–activity relationship

Comparative Utility as a Synthetic Building Block: 4-Chloro Displacement vs. Pre-Functionalized Amino Scaffolds

The target compound is accessed via nucleophilic aromatic substitution of 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one with N,N-diethylethylenediamine, a transformation that proceeds under mild conditions (K₂CO₃, DMF, 60–80°C) with yields typically exceeding 70% [1]. In contrast, the 4-hydroxy analog (4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one) requires subsequent activation (e.g., POCl₃ or triflic anhydride) before amination, adding a synthetic step and reducing overall atom economy [1]. The diethylaminoethyl group also provides a synthetic handle for quaternization to generate permanently charged analogs or for further derivatization via the tertiary amine, options not available with primary or secondary amine-bearing congeners [2].

Synthetic accessibility Library synthesis Quinolinone diversification

Optimal Research and Procurement Application Scenarios for 4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one


CNS-Focused Phenotypic Screening Libraries Requiring Balanced LogP and Basic Amine Functionality

For research groups constructing focused screening sets for CNS targets such as ion channels or neurotransmitter receptors, CAS 683797-53-7 represents a calculated logP of 4.1 and TPSA of 81.4 Ų, placing it within the empirical CNS drug-like space (logP 2–5, TPSA < 90 Ų) [1]. The diethylaminoethyl side chain provides a tertiary amine that can form critical salt-bridge interactions with aspartate or glutamate residues in receptor binding pockets, a feature associated with anticonvulsant activity across the 4-aminoquinolin-2-one class [2]. This compound is a structurally informed choice over the dimethylamino analog (lower logP ~3.4) when enhanced membrane permeability is desired.

Quaternary Ammonium Salt Derivatization for Peripherally Restricted Tool Compounds

The diethylaminoethyl substituent provides a site for selective quaternization with alkyl halides (e.g., methyl iodide, benzyl bromide) to generate permanently charged analogs with restricted CNS penetration [3]. This synthetic maneuver is not accessible with the dimethylamino analog (which yields a quaternary species with a lower molecular weight cut-off for organic anion transporter recognition) or with primary/secondary amine analogs. The resulting quaternary salts can serve as peripherally restricted control compounds for target engagement studies or as chemical probes for transporters such as OCT1 and OCT2.

Scaffold for Diversity-Oriented Synthesis via Nitro Group Reduction and Subsequent Acylation

The C-3 nitro group can be selectively reduced (H₂, Pd/C, or SnCl₂) to the corresponding 3-amino derivative, which then serves as a branching point for amide coupling, sulfonylation, or reductive amination to generate structurally diverse libraries [4]. The N-1 phenyl group remains intact under standard hydrogenation conditions, providing a rigid hydrophobic anchor. This synthetic route is more convergent than using the 4-hydroxy analog, which requires separate activation and protection-deprotection sequences to achieve comparable diversification.

Building Block for Photoreactive and Fluorescent Quinolin-2-one Probes

The 3-nitroquinolin-2-one core is a known precursor to fluorescent 3-aminoquinolin-2-one derivatives after reduction, which exhibit quantum yields suitable for biochemical imaging applications [5]. The diethylaminoethyl side chain, with its tertiary amine, can be functionalized with NHS-ester or isothiocyanate-containing fluorophores for targeted protein labeling studies. The N-1 phenyl substituent provides a hydrophobic surface for potential π-stacking interactions with aromatic residues in protein binding pockets, a feature absent in N-1 methyl or N-1 unsubstituted congeners.

Quote Request

Request a Quote for 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.